molecular formula C17H15NO3 B3353143 (-)-Indoprofen CAS No. 53086-14-9

(-)-Indoprofen

Cat. No.: B3353143
CAS No.: 53086-14-9
M. Wt: 281.30 g/mol
InChI Key: RJMIEHBSYVWVIN-LLVKDONJSA-N
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Description

(-)-Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic and anti-inflammatory properties. It is a chiral molecule, with the (-)-enantiomer being the active form. This compound has been studied for its potential therapeutic effects, particularly in the treatment of pain and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Indoprofen typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the key intermediate, 2-(4-isobutylphenyl)propanoic acid.

    Chiral Resolution: The racemic mixture of the intermediate is subjected to chiral resolution to obtain the (-)-enantiomer.

    Final Steps: The resolved intermediate undergoes further chemical transformations, including esterification and hydrolysis, to yield this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of the starting material are synthesized and subjected to chiral resolution.

    Purification: The (-)-enantiomer is purified using techniques such as crystallization and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (-)-Indoprofen undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and alkanes.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: (-)-Indoprofen is used as a model compound in the study of chiral resolution and asymmetric synthesis. It serves as a reference standard in analytical chemistry for the development of chiral separation techniques.

Biology: In biological research, this compound is used to study the mechanisms of inflammation and pain. It is also employed in the investigation of enzyme inhibition and receptor binding studies.

Medicine: this compound has been explored for its therapeutic potential in treating conditions such as arthritis, muscle pain, and other inflammatory disorders. Its efficacy and safety profile are subjects of ongoing clinical research.

Industry: In the pharmaceutical industry, this compound is used in the development of new NSAIDs and as a benchmark for evaluating the efficacy of other anti-inflammatory agents.

Mechanism of Action

(-)-Indoprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are the arachidonic acid pathway and the prostaglandin synthesis pathway.

Comparison with Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: Known for its longer duration of action compared to ibuprofen.

    Ketoprofen: Similar in structure and function but with different pharmacokinetic properties.

Uniqueness of (-)-Indoprofen: this compound is unique due to its specific chiral form, which is the active enantiomer. This specificity can lead to differences in efficacy and safety profiles compared to other NSAIDs. Additionally, its mechanism of action and interaction with COX enzymes may vary slightly, contributing to its distinct therapeutic effects.

Properties

IUPAC Name

(2R)-2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMIEHBSYVWVIN-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317455
Record name (-)-Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53086-14-9
Record name (-)-Indoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53086-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoprofen (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053086149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Indoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.030
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOPROFEN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6NVN79HWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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